2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
Description
The compound 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide features a pyridine ring substituted at the 3-position with a sulfonamido group linked to a 4-methoxybenzyl moiety. The N-phenylacetamide chain extends from the sulfonamido nitrogen, contributing to its amphiphilic nature.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMEYRYSMLWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Pyridine Sulfonamide Intermediate
Starting Material: Pyridine-3-sulfonyl chloride.
Reaction: React with 4-methoxybenzylamine in the presence of a base such as triethylamine.
Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.
-
Acylation Step
Intermediate: The pyridine sulfonamide intermediate is then acylated with phenylacetyl chloride.
Conditions: This step is usually performed in the presence of a base like pyridine to neutralize the hydrochloric acid by-product.
-
Final Product Formation
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:
Scaling up reaction volumes: .
Using continuous flow reactors: to improve reaction efficiency.
Implementing automated purification systems: to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to a sulfinamide or even a sulfide.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents under mild heating.
Products: Substitution reactions can modify the aromatic rings or the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Binding to enzyme active sites: , inhibiting their activity.
Interacting with receptor proteins: , modulating signal transduction pathways.
Altering cellular processes: through its chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
Key Observations:
Core Structure: The target compound’s pyridine-sulfonamido core differs from the pyridazinone (), isoindolinone (), and phthalimide () scaffolds. Methoxyacetyl fentanyl () employs a piperidine core, which is critical for opioid activity but absent in the target compound.
The N-phenylacetamide moiety is common to the target compound, methoxyacetyl fentanyl (), and the isoindolinone derivative (). This group may enhance membrane permeability or hydrogen-bonding capacity.
Biological Activity: The pyridazinone analog () demonstrates FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils . The target compound’s sulfonamido group could similarly interact with charged residues in receptor pockets. Methoxyacetyl fentanyl () highlights the pharmacological significance of acetamide derivatives in central nervous system targeting, though the target compound lacks the piperidine backbone required for opioid effects.
Physicochemical Properties
A comparison of molecular weights and solubility-related parameters:
Key Observations:
- The target compound’s sulfonamido group likely improves aqueous solubility compared to the phthalimide derivative (), which is water-insoluble.
Biological Activity
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
-
Formation of Pyridine Sulfonamide Intermediate :
- Starting Material : Pyridine-3-sulfonyl chloride.
- Reagents : React with 4-methoxybenzylamine in the presence of a base (e.g., triethylamine).
- Conditions : Conducted in dichloromethane at room temperature.
-
Acylation Step :
- Intermediate : The pyridine sulfonamide is acylated with phenylacetyl chloride.
- Conditions : Performed in the presence of a base like pyridine to neutralize hydrochloric acid by-products .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Binding to Enzyme Active Sites : Inhibition of enzyme activity.
- Interacting with Receptor Proteins : Modulating signal transduction pathways.
- Altering Cellular Processes : Through its chemical reactivity .
Biological Activity
Research has indicated various biological activities associated with this compound, primarily focusing on its potential as an antiviral agent and its interaction with specific biological targets.
Antiviral Activity
A study evaluating a series of compounds similar to this compound demonstrated significant antiviral effects, particularly against SARS-CoV-2. Compounds with similar structural features showed IC50 values ranging from 25.70 to 49.39 μM, indicating potent inhibition of viral replication .
Anticancer Activity
Another area of interest is the anticancer potential of sulfonamide derivatives. Some studies have reported that compounds containing sulfonamide groups exhibit cytotoxic effects against various cancer cell lines, suggesting that the presence of the pyridine sulfonamide moiety may enhance anticancer activity .
Data Table: Biological Activity Overview
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 :
- Cytotoxic Studies :
Q & A
Q. What techniques analyze metabolic pathways and degradation products?
- Methodology :
- Microsomal Incubations : Use human liver microsomes with NADPH to simulate Phase I metabolism; analyze via UPLC-QTOF .
- Reactive Metabolite Trapping : Incubate with glutathione or KCN to capture electrophilic intermediates .
- In Vivo Metabolite Profiling : Administer radiolabeled compound (¹⁴C) to rodents and quantify excretion pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
